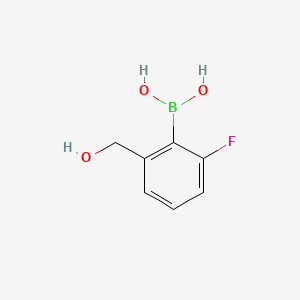

2-Chloro-4-(2-hydroxyphenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-4-(2-hydroxyphenyl)benzoic acid” is an organic compound. It is a chlorinated derivative of benzoic acid and has a wide range of applications in the fields of biochemistry, physiology, and medicine. It is used as a valuable model compound in scientific research .

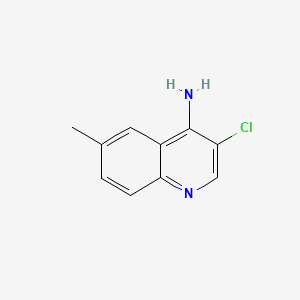

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(2-hydroxyphenyl)benzoic acid” is characterized by a benzene ring substituted with a chloro group at the 2nd position and a hydroxyphenyl group at the 4th position .

Aplicaciones Científicas De Investigación

Application in the Synthesis of m-Aryloxy Phenols

- Summary of the Application : m-Aryloxy phenols, which are similar to 2-Chloro-4-(2-hydroxyphenyl)benzoic acid, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results or Outcomes : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Application in the Synthesis of 6-Amino-7-Chloro-2-(2-Hydroxyphenyl)-2H-Benzo-Triazole-4-Carboxylic Acid Derivatives

- Summary of the Application : 6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs containing chlorine and nitro groups in the phenyl fragment have been synthesized . These compounds may be obtained by azocoupling of substituted m-phenylenediamine and o-benzoquinonediazide with subsequent oxidative cyclization of the corresponding azo compounds .

- Methods of Application : The synthesized azo compounds were oxidized with copper-ammonia reagent (solution of CuSO4 in aqueous NH3) to 2H-benzotriazole-4-carboxylic acids .

- Results or Outcomes : Methods have been developed for further chemical conversions which enable a large number of 2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives to be obtained, with the aim of studying the dependence of their luminescence and complex-forming properties on various functional substituents .

Application in the Synthesis of Benzoxazoles

- Summary of the Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

- Results or Outcomes : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Application as a Food Preservative

- Summary of the Application : Benzoic acid, a compound related to 2-Chloro-4-(2-hydroxyphenyl)benzoic acid, is a fungistatic compound that is widely used as a food preservative .

- Methods of Application : Benzoic acid is added to food products to inhibit the growth of fungi .

- Results or Outcomes : The use of benzoic acid as a food preservative helps to extend the shelf life of food products .

Application in the Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

- Summary of the Application : In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . This compound could have potential applications in various fields, although the specific applications were not mentioned in the source .

- Methods of Application : The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .

- Results or Outcomes : The specific results or outcomes were not mentioned in the source .

Application in the Synthesis of Benzofurans

- Summary of the Application : Benzofuran is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- Methods of Application : A variety of well-organized synthetic methodologies for benzofuran using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

- Results or Outcomes : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Propiedades

IUPAC Name |

2-chloro-4-(2-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFMDQISUTYLFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688682 |

Source

|

| Record name | 3-Chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2-hydroxyphenyl)benzoic acid | |

CAS RN |

1261938-18-4 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261938-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde](/img/structure/B577826.png)

![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)

![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)

![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)